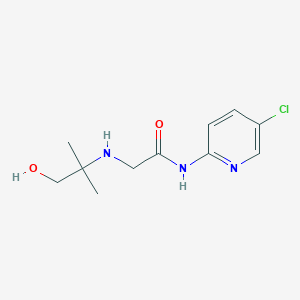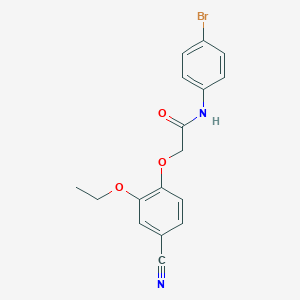![molecular formula C19H20N2O4 B4394726 ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4394726.png)
ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate
描述
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB is a benzoylphenylurea derivative that has been synthesized and studied extensively in recent years.
作用机制
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate inhibits the activity of Hsp90 by binding to a specific site on the protein, which prevents it from interacting with its client proteins. Hsp90 is involved in the folding and stabilization of many proteins, including several oncogenic proteins that are overexpressed in cancer cells. Inhibition of Hsp90 leads to the degradation of these oncogenic proteins, which results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been shown to have several biochemical and physiological effects. Inhibition of Hsp90 by ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate leads to the degradation of several oncogenic proteins, which results in the inhibition of cancer cell growth and survival. ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been shown to have neuroprotective effects in vitro, as it reduces the accumulation of beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has several advantages for lab experiments. It is a highly specific inhibitor of Hsp90, which makes it a valuable tool for studying the role of Hsp90 in cellular processes such as cell growth and survival. ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, a limitation of ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. One area of research is the development of more potent and selective inhibitors of Hsp90, which could have greater therapeutic potential in the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the molecular mechanisms underlying the neuroprotective effects of ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, which could lead to the development of new treatments for Alzheimer's disease. Additionally, the use of ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate in combination with other drugs or therapies could enhance its therapeutic efficacy in the treatment of cancer and other diseases.
科学研究应用
Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been studied extensively in scientific research due to its potential therapeutic applications. ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of several cellular processes such as cell growth and survival. Inhibition of Hsp90 has been shown to have therapeutic potential in the treatment of cancer, as many cancer cells are dependent on the activity of Hsp90 for their survival. ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, as Hsp90 has been implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
ethyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-17(22)20-14-11-9-13(10-12-14)18(23)21-16-8-6-5-7-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMOYAYQSVGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B4394657.png)

![2-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4394678.png)
![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4394695.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)


![3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4394730.png)
acetyl]amino}benzoate](/img/structure/B4394738.png)


